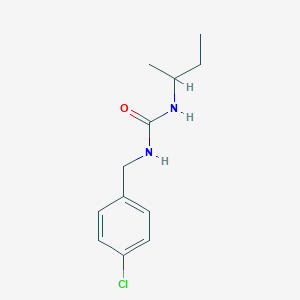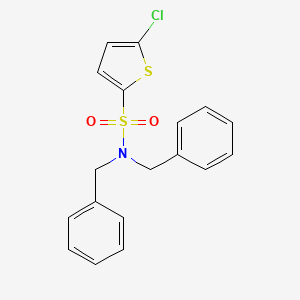![molecular formula C18H18N2O5 B4286407 methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4286407.png)
methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate
Descripción general
Descripción
Methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate, also known as MBAB, is a chemical compound with potential therapeutic applications. It belongs to the class of benzodioxole derivatives and has been the subject of several studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate induces apoptosis by activating caspases and inhibiting the anti-apoptotic protein Bcl-2. It also blocks cell cycle progression by inhibiting cyclin-dependent kinases (CDKs) and inducing cell cycle arrest. In inflammation, methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the activation of nuclear factor kappa B (NF-κB). In neurological disorders, methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Biochemical and Physiological Effects:
methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell cycle progression, and reduces cell viability. In inflammation, it reduces the production of pro-inflammatory cytokines and inhibits NF-κB activation. In neurological disorders, it protects neurons from oxidative stress and reduces neuroinflammation. However, the exact biochemical and physiological effects of methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate in lab experiments is its potential therapeutic applications in various fields. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, one of the limitations of using methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate in lab experiments is its low solubility in water, which can make it difficult to work with. In addition, the exact mechanism of action of methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate is still not fully understood, which can make it challenging to design experiments.
Direcciones Futuras
There are several future directions for methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate research. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study the structure-activity relationship of methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate and its derivatives to design more potent and selective compounds. Additionally, the development of new synthesis methods for methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate can improve the yield and purity of the product. Finally, the use of methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate in combination with other drugs or therapies can be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate is a chemical compound with potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. The synthesis of methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with 1-(1,3-benzodioxol-5-yl) ethylamine in the presence of a carbodiimide coupling agent. methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, but the exact mechanism of action is still not fully understood. Further research is needed to explore the potential therapeutic applications of methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate and its derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 4-[1-(1,3-benzodioxol-5-yl)ethylcarbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-11(13-5-8-15-16(9-13)25-10-24-15)19-18(22)20-14-6-3-12(4-7-14)17(21)23-2/h3-9,11H,10H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKAAKYFRSRTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamoyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B4286333.png)


![N-(sec-butyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286344.png)

![N-(sec-butyl)-N'-[1-(1-naphthyl)ethyl]urea](/img/structure/B4286358.png)
![N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4286367.png)
![N-(2-bromophenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4286385.png)
![3-[({[4-(methoxycarbonyl)phenyl]amino}carbonyl)amino]benzoic acid](/img/structure/B4286395.png)
![methyl 2-[({4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4286413.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286420.png)
![1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-phenyl-3-piperidinamine](/img/structure/B4286427.png)

![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4286433.png)